2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)
Overview
Description
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is a chemical compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-N functional group and are typically synthesized from the condensation reaction of hydrazine or a substituted hydrazine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is synthesized through the condensation reaction of 2-furancarboxaldehyde, 5-nitro- with hydrazine or a substituted hydrazine. The reaction typically involves mixing the aldehyde with hydrazine in a suitable solvent under controlled temperature and pH conditions to form the hydrazone product.
Industrial Production Methods
While specific industrial production methods for 2-furancarboxaldehyde, 5-nitro-, hydrazone (9CI) are not widely documented, the general approach involves large-scale condensation reactions in reactors designed to handle the required reagents and conditions. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-furancarboxaldehyde, 5-nitro-, hydrazone (9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-nitro-: A precursor in the synthesis of the hydrazone compound.
5-Nitro-2-furaldehyde: Another related compound with similar structural features.
5-Nitrofurfural: Shares the nitro and furan functional groups.
Uniqueness
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity compared to its precursors and related compounds.
Properties
IUPAC Name |
(5-nitrofuran-2-yl)methylidenehydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWYBMUWBNFLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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